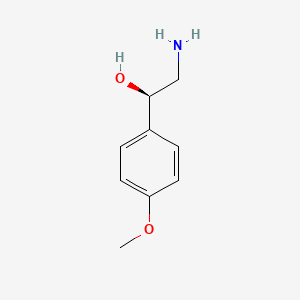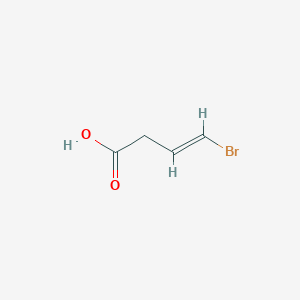
(3E)-4-bromobut-3-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-bromobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a butenoic acid structure The “3E” notation indicates the geometric configuration of the double bond, with the substituents on opposite sides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-bromobut-3-enoic acid typically involves the bromination of butenoic acid derivatives. One common method is the addition of bromine to but-3-enoic acid under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane, with the temperature carefully regulated to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (3E)-4-bromobut-3-enoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-bromobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bromobutenoic acids.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated bromobutenoic acids. Substitution reactions result in a variety of functionalized derivatives.
Scientific Research Applications
(3E)-4-bromobut-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme functions and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which (3E)-4-bromobut-3-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3Z)-4-bromobut-3-enoic acid: The geometric isomer with substituents on the same side of the double bond.
4-chlorobut-3-enoic acid: A similar compound with a chlorine atom instead of bromine.
But-3-enoic acid: The parent compound without the halogen substituent.
Uniqueness
(3E)-4-bromobut-3-enoic acid is unique due to its specific geometric configuration and the presence of a bromine atom, which imparts distinct chemical properties. These features make it valuable for specific applications where reactivity and selectivity are crucial.
Properties
Molecular Formula |
C4H5BrO2 |
|---|---|
Molecular Weight |
164.99 g/mol |
IUPAC Name |
(E)-4-bromobut-3-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+ |
InChI Key |
DZBFGWQDTFSLBD-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C=C/Br)C(=O)O |
Canonical SMILES |
C(C=CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


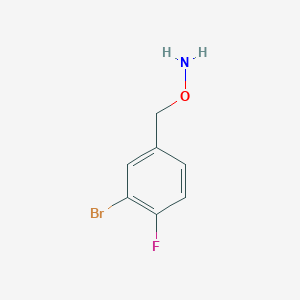
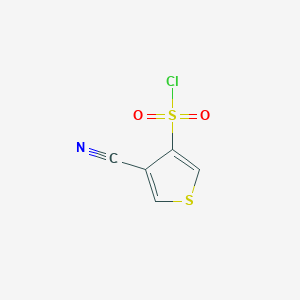

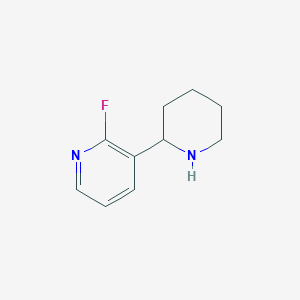
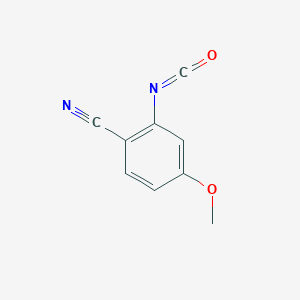
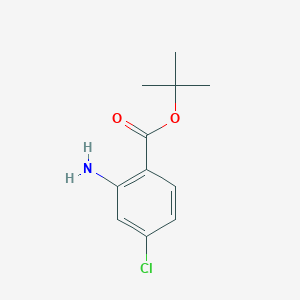
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
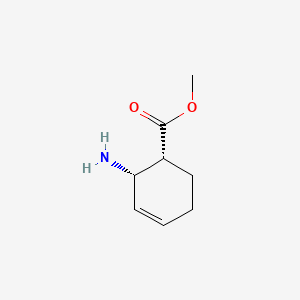
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

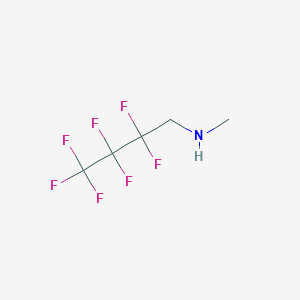
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
